molecular formula C9H15ClN2O B2356768 3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride CAS No. 2173996-16-0

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride

Cat. No. B2356768
CAS RN: 2173996-16-0
M. Wt: 202.68
InChI Key: OQKUUHKQAONGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride, also known as ABT-702, is a potent and selective inhibitor of the enzyme adenine phosphoribosyltransferase (APRT). APRT is an essential enzyme that plays a critical role in the purine salvage pathway. This pathway is responsible for the recycling of purine nucleotides, which are important building blocks for DNA and RNA synthesis. Inhibition of APRT by ABT-702 has been shown to have therapeutic potential in a variety of diseases, including cancer, gout, and autoimmune disorders.

Scientific Research Applications

  • Synthesis of Pyrazoles and Pyrroles :

    • A study explored the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, indicating the versatility of tert-butyl-based compounds in synthesizing heterocyclic structures (Martins et al., 2012).
    • Another research demonstrated the synthesis of a series of N-(pyrrol-2-yl)amines, including 1-tert-butyl variants, showing the compound's application in creating diverse chemical structures (Macías et al., 2018).
  • Pyrazole Protection and Pyridine Coordination Chemistry :

    • Research on the preparation and use of 1-tert-butyl-3-methyl-1H-pyrazole-5-amine demonstrated the compound's role in pyrazole protection and highlighted its relevance in chemical synthesis (Pollock & Cole, 2014).
    • Another study explored the coordination of pyridines to complexes, emphasizing the importance of tert-butyl substituents in the field of coordination chemistry (Titova et al., 2016).
  • Molecular Structure and Crystallography :

    • Investigations into the molecular structure of compounds like 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one have provided insights into hydrogen bonding and molecular conformations, which are critical for understanding chemical reactivity and material properties (Portilla et al., 2011).
  • Synthetic Applications in Medicinal Chemistry :

    • Research on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate showcases the compound's relevance in synthesizing complex molecular structures, potentially useful in drug design and medicinal chemistry (Moriguchi et al., 2014).
  • Polymer Science :

    • A study on the synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents highlights the compound's application in the development of high-performance polymers with specific properties like solubility and thermal stability (Lu et al., 2014).

properties

IUPAC Name

3-amino-1-tert-butylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h4-6H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKUUHKQAONGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC=C(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(tert-butyl)pyridin-2(1H)-one hydrochloride

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